Gly-Hyp-Glu

Description

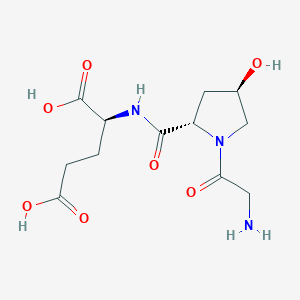

Structure

2D Structure

3D Structure

Properties

CAS No. |

32302-79-7 |

|---|---|

Molecular Formula |

C12H19N3O7 |

Molecular Weight |

317.30 g/mol |

IUPAC Name |

(2S)-2-[[(2S,4R)-1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carbonyl]amino]pentanedioic acid |

InChI |

InChI=1S/C12H19N3O7/c13-4-9(17)15-5-6(16)3-8(15)11(20)14-7(12(21)22)1-2-10(18)19/h6-8,16H,1-5,13H2,(H,14,20)(H,18,19)(H,21,22)/t6-,7+,8+/m1/s1 |

InChI Key |

MPZCPLJCORMPJI-CSMHCCOUSA-N |

Isomeric SMILES |

C1[C@H](CN([C@@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)CN)O |

Canonical SMILES |

C1C(CN(C1C(=O)NC(CCC(=O)O)C(=O)O)C(=O)CN)O |

Origin of Product |

United States |

Structural and Conformational Aspects of Glycine Hydroxyproline Glutamic Acid

Computational Modeling and Theoretical Studies of Gly-Hyp-Glu and Related Peptides

Computational methods are essential for understanding the properties of complex biomolecules like collagen at an atomic level.

Ab initio (from first principles) calculations provide a fundamental understanding of electronic structure without empirical parameters. mdpi.comnih.gov The Self-Consistent Field (SCF) method is a foundational ab initio approach. niscpr.res.in

Such calculations have been applied to a comprehensive 7-2 heterostructural model of Type I collagen, which contains the Gly-Glu-Hyp sequence. mdpi.comresearchgate.net Using the ab initio OLCAO (Orthogonalized Linear Combination of Atomic Orbitals) method, which is based on density functional theory, researchers calculated the electronic structure of the individual α-chains. mdpi.com The analysis yielded detailed information, including the total and partial density of states (DOS and PDOS) and the effective charges on each atom. mdpi.comresearchgate.net These calculations quantitatively describe the electronic contributions of triplets like Gly-Glu-Hyp, offering insights into bonding, charge distribution, and the nature of intra- and inter-molecular interactions that govern the collagen structure. mdpi.com

| Computational Method | Model System | Key Findings for Gly-Glu-Hyp | Reference |

|---|---|---|---|

| Ab initio OLCAO (SCF) | 7-2 heterostructural model of Type I collagen (α2(I) chain) | HOMO originates from Glycine (B1666218); a defect-like state in the gap originates from Hydroxyproline (B1673980). | mdpi.comresearchgate.net |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to understand the conformational flexibility and stability of peptides in various environments. nih.gov By simulating the atomic-level movements over time, MD can provide detailed insights into the behavior of peptides like this compound in aqueous solution. nih.govinflibnet.ac.in

The process involves creating a computational model of the peptide, solvating it in a water box, and then calculating the forces between atoms using a force field (e.g., OPLS-AA, GROMACS) to simulate their motion according to Newton's laws. inflibnet.ac.insemanticscholar.org Analysis of the simulation trajectory can reveal key structural and dynamic properties.

Key Parameters Analyzed in MD Simulations:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the peptide's backbone atoms from an initial reference structure over time. A stable, plateauing RMSD value suggests the peptide has reached an equilibrium conformation, while large fluctuations indicate high flexibility. inflibnet.ac.in

Radius of Gyration (Rg): Rg measures the compactness of the peptide structure. A consistent Rg value indicates a stable, folded conformation. nih.gov

Hydrogen Bonding: MD simulations can identify the formation and lifetime of intramolecular and intermolecular hydrogen bonds. For this compound, this would include hydrogen bonds involving the hydroxyl group of hydroxyproline, the carboxyl group of glutamic acid, and the peptide backbone, as well as interactions with surrounding water molecules. researchgate.net

Conformational Flexibility: Analysis of dihedral angles (e.g., Ramachandran plots) reveals the preferred secondary structure conformations of the amino acid residues within the peptide. nih.gov For instance, simulations can show the intrinsic preference of the residues for helical or extended conformations. nih.gov

Solvation and Water Dynamics: The radial distribution function (RDF) can be calculated to understand the arrangement of water molecules around specific functional groups, such as the charged side chain of glutamic acid, which significantly influences peptide conformation and interactions. nih.gov

For a tripeptide like this compound, MD simulations would elucidate how the distinct properties of each amino acid—the flexibility of Glycine, the conformational constraints of Hydroxyproline's ring, and the charged, hydrophilic nature of Glutamic Acid—collectively define its conformational landscape.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Functional Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov While specific QSAR studies focusing solely on this compound are not prevalent, the methodology can be applied to predict the functional properties of this and related peptides.

The core principle of QSAR is to correlate physicochemical properties or structural features, known as molecular descriptors, with a measured activity. researchgate.net These models are valuable for predicting the affinity of peptides for specific receptors or transporters. For example, QSAR studies have been successfully used to investigate the structural requirements for substrates of the proton-coupled amino acid transporter 1 (hPAT1), which transports small amino acids and certain drugs. researchgate.net

Application of QSAR to Peptides:

Dataset Collection: A training set of peptides with known activities (e.g., binding affinities, transport rates) is compiled.

Descriptor Calculation: For each peptide, a wide range of molecular descriptors are calculated. These can include:

Steric descriptors: Molecular weight, volume, surface area.

Electronic descriptors: Partial charges, dipole moments.

Hydrophobic descriptors: LogP, describing the molecule's hydrophobicity. researchgate.net

Topological descriptors: Indices that describe molecular branching and connectivity. nih.gov

Model Generation: Statistical methods, such as Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build a mathematical model that links the descriptors to the activity. researchgate.net

Validation and Prediction: The model's predictive power is tested using an external set of compounds (a test set). researchgate.net Once validated, the model can be used to predict the activity of new, untested peptides like this compound.

A QSAR model for peptides containing the this compound motif could predict their interaction with collagen-binding integrins or their stability against enzymatic degradation, providing functional insights based on their structural characteristics.

Crystallographic and Spectroscopic Investigations of this compound Motifs and Collagen Mimetics

Experimental techniques like X-ray crystallography and circular dichroism spectroscopy are essential for validating computational models and providing direct evidence of the structural characteristics of peptides containing the this compound sequence.

High-Resolution Structure Determination of this compound Containing Peptides

X-ray crystallography provides atomic-level resolution of a molecule's three-dimensional structure in its crystalline state. While a crystal structure for the isolated this compound tripeptide is not available, significant insights can be drawn from the high-resolution structure of a collagen-mimetic peptide (CMP) containing a closely related sequence: (Pro-Hyp-Gly)4-Glu-Lys-Gly -(Pro-Hyp-Gly)5. rcsb.org

This peptide was designed to study the influence of adjacent, oppositely charged residues (Glu and Lys) on the collagen triple helix. rcsb.org The crystal structure was determined to a resolution of 1.75 Å. rcsb.orgpdbj.org

Key Findings from the (Pro-Hyp-Gly)4-Glu-Lys-Gly-(Pro-Hyp-Gly)5 Structure:

Triple-Helical Conformation: The peptide adopts a 7(5) triple helix conformation, which is consistent with other collagen triple helices. rcsb.org This structure is characterized by a supercoiling of three individual polyproline II-like helices. ias.ac.in

Hydrogen Bonding: The structure is stabilized by a network of hydrogen bonds. Notably, it demonstrated water-mediated interchain hydrogen bonds involving the amide group of the residue that follows Glycine. rcsb.org

Role of Charged Residues: The side chains of glutamic acid and lysine (B10760008) did not form a direct intramolecular or intermolecular ion pair. Instead, they engaged in interactions mediated by water molecules or formed direct hydrogen bonds with backbone carbonyl groups and the hydroxyl groups of hydroxyproline residues. rcsb.org

Molecular Packing: The presence of the Glu-Lys-Gly triplet influenced the molecular packing in the crystal, leading to an axial stagger between molecules that is reminiscent of the D-periodic arrangement seen in natural collagen fibrils. rcsb.org

| Parameter | Value | Reference |

|---|---|---|

| PDB ID | 1QSU | rcsb.org |

| Resolution | 1.75 Å | rcsb.orgpdbj.org |

| Space Group | P 1 21 1 | pdbj.org |

| Unit Cell Lengths (Å) | a=29.326, b=26.573, c=45.885 | pdbj.org |

| Unit Cell Angles (°) | α=90.00, β=96.04, γ=90.00 | pdbj.org |

| R-Value Work | 0.180 | rcsb.org |

| R-Value Free | 0.227 | rcsb.org |

Circular Dichroism (CD) Spectroscopy for Triple-Helical Conformation Analysis

Circular Dichroism (CD) spectroscopy is a rapid and indispensable tool for analyzing the secondary structure of peptides and proteins in solution. researchgate.net It is particularly effective for confirming the presence of the collagen triple-helix conformation, which produces a characteristic CD spectrum with a positive peak around 225 nm and a strong negative peak near 200 nm. nih.govvt.edu

CD spectroscopy is widely used to study collagen-mimetic peptides to confirm their triple-helical nature and to measure their thermal stability. nih.govnih.gov The thermal stability is typically reported as the melting temperature (T_m), which is the temperature at which half of the triple helices have denatured into random coils. rsc.org This transition is monitored by tracking the ellipticity at 225 nm as a function of temperature. nih.gov

| Peptide Sequence | Melting Temperature (T_m) | Reference |

|---|---|---|

| Ac-(Gly-Pro-Hyp)8-Gly-Gly-Tyr-NH2 | 50.0 °C | vt.edu |

| (Gly-Pro-Pro)10 | 31.5 °C | vt.edu |

| (Gly-Pro-Hyp)6 | 10 °C | nih.gov |

| (Gly-Pro-Hyp)10 | 68 °C | nih.gov |

| Peptide with Gly-Ψ[(E)CH=C]-L-Pro-Hyp guest triplet | 28.3 °C | vt.edu |

Synthetic Strategies and Peptidomimetic Design of Glycine Hydroxyproline Glutamic Acid

Chemical Synthesis Methodologies for Tripeptides and Analogues

The creation of a specific peptide sequence like Gly-Hyp-Glu involves the sequential formation of amide (peptide) bonds between the constituent amino acids. This process requires careful protection of reactive functional groups to ensure the desired connectivity. The two primary approaches for peptide synthesis are Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis.

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, is a cornerstone of modern peptide chemistry, allowing for the efficient and rapid assembly of peptides. csic.es The process involves anchoring the C-terminal amino acid to an insoluble polymer resin, followed by the stepwise addition of subsequent amino acids. csic.es The growing peptide chain remains covalently attached to the solid support throughout the synthesis, simplifying the purification process as excess reagents and byproducts are removed by simple filtration and washing. csic.esnih.gov

The synthesis of this compound via SPPS would typically proceed from the C-terminus (Glutamic Acid) to the N-terminus (Glycine). The process involves repeated cycles of deprotection of the Nα-amino group of the resin-bound amino acid, followed by coupling with the next Nα-protected amino acid.

Key Chemistries and Protecting Groups: The two most prevalent SPPS chemistries are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl). nih.gov Fmoc chemistry is now more widely used due to its milder deprotection conditions (typically using piperidine), which are advantageous for complex peptides. nih.gov

The side chains of polyfunctional amino acids must be protected to prevent unwanted side reactions. For the this compound sequence, appropriate protecting groups are crucial for Hydroxyproline (B1673980) and Glutamic Acid.

| Amino Acid | Side Chain Functional Group | Common Protecting Group (Fmoc Chemistry) |

| Glycine (B1666218) (Gly) | None | Not applicable |

| Hydroxyproline (Hyp) | Hydroxyl (-OH) | tert-Butyl (tBu) nih.govpeptide.com |

| Glutamic Acid (Glu) | Carboxyl (-COOH) | tert-Butyl ester (OtBu) nih.govpeptide.com |

In a typical Fmoc-based SPPS of this compound, Fmoc-Glu(OtBu)-OH would first be attached to a suitable acid-labile resin, such as a Wang or 2-chlorotrityl resin. google.com Following the removal of the Fmoc group, Fmoc-Hyp(tBu)-OH is coupled. This cycle is repeated with Fmoc-Gly-OH. Upon completion of the sequence, the peptide is cleaved from the resin, and the side-chain protecting groups (tBu and OtBu) are simultaneously removed using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA). peptide.com

Coupling reagents are used to activate the carboxylic acid group of the incoming amino acid to facilitate peptide bond formation. Common activating agents include carbodiimides like N,N′-diisopropylcarbodiimide (DIC) or uronium/aminium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate), often used with an additive like N-hydroxybenzotriazole (HOBt). nih.govwur.nl

Solution-phase peptide synthesis, also known as classical synthesis, predates SPPS. In this method, all reactions are carried out in a homogeneous solution, and the intermediate products are isolated and purified after each step. ekb.eg While often more time-consuming and labor-intensive than SPPS due to the required purification of intermediates, solution-phase synthesis is highly scalable and remains a preferred method for the large-scale industrial production of peptides. researchgate.net

For a short sequence like the tripeptide this compound, synthesis can be performed by either stepwise elongation or fragment condensation. ekb.eg

Stepwise Elongation: This involves adding one amino acid at a time to the growing peptide chain, similar to SPPS but in solution.

Fragment Condensation: This strategy involves coupling pre-synthesized dipeptides or other small peptide fragments. For example, Gly-Hyp could be synthesized and then coupled to a protected Glu derivative. This can reduce the number of synthetic steps and potentially minimize side reactions associated with repeated deprotection cycles. researchgate.net

A crucial aspect of solution-phase synthesis is the careful selection of orthogonal protecting groups for the N-terminus, C-terminus, and reactive side chains to allow for their selective removal at different stages of the synthesis. ekb.eg For instance, an N-terminal Fmoc group (removable by piperidine) might be used in conjunction with a C-terminal benzyl (B1604629) ester (removable by hydrogenolysis) and acid-labile side-chain protection. peptide.com

Recent advancements have led to more rapid solution-phase methods, sometimes using lipophilic tags to facilitate purification by precipitation, blending the speed advantages of SPPS with the scalability of solution-phase techniques. mdpi.com

Glycine is achiral, but both Hydroxyproline (Hyp) and Glutamic Acid (Glu) are chiral amino acids, existing as different stereoisomers. The specific stereochemistry of these residues is critical for the final peptide's structure and function. For instance, (2S,4R)-4-hydroxyproline (L-Hyp) is the common isomer found in collagen. Therefore, stereoselective synthesis methods are essential for obtaining the correct chiral building blocks.

Hydroxyproline (Hyp): While L-Hyp can be obtained from the hydrolysis of collagen, chemical synthesis provides access to various stereoisomers.

From other amino acids: One approach involves the stereoselective hydroxylation of proline. sci-hub.se Another novel method describes the synthesis of L-Hydroxyproline from D-Glutamic acid, utilizing the existing chiral center of the starting material to establish the desired stereochemistry at C4 of the target hydroxyproline. oup.com

Enzymatic methods: Ketoreductase enzymes can be used for the dynamic kinetic reduction of cyclic ketoesters to produce all four stereoisomers of 3-hydroxyproline (B1217163) with high diastereo- and enantioselectivity. sci-hub.se

Asymmetric reactions: The synthesis of 3-hydroxyproline benzyl esters has been achieved from N-protected β-aminoaldehydes and benzyl diazoacetate, yielding prolines as a single diastereomer. acs.org

Glutamic Acid (Glu): L-Glutamic acid is readily available from natural sources, but synthetic methods are crucial for producing derivatives or unnatural isomers.

Cycloaddition reactions: The 4-hydroxy 4-substituted glutamic acid moiety, a substructure in several natural products, can be synthesized stereoselectively via cycloadditions of nitrones with acrylates or propen-1-ols. acs.org

The stereointegrity of the amino acids must be maintained during peptide synthesis itself. The use of appropriate coupling reagents (e.g., HOBt additives) and mild reaction conditions helps to minimize racemization, which can occur during the activation of the carboxyl group. ekb.eg

Solution-Phase Peptide Synthesis Techniques for Tripeptide Assembly

Design Principles for this compound Based Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability, bioavailability, or receptor affinity. upc.edu Designing peptidomimetics based on the this compound sequence involves modifying its structure to achieve specific therapeutic or biomaterial goals.

Collagen, the most abundant protein in mammals, is characterized by its unique triple-helical structure formed from repeating Gly-Xaa-Yaa sequences. acs.org The tripeptide Gly-Pro-Hyp is the most common and stabilizing triplet in collagen. rsc.orgnih.gov Peptides that mimic this structure, known as collagen mimetic peptides (CMPs), are of great interest for applications in biomaterials and tissue engineering. ias.ac.in

The this compound sequence can be incorporated into CMPs as a "guest" sequence within a "host" peptide typically composed of stabilizing (Gly-Pro-Hyp)n repeats. ias.ac.in The structure of such a guest-host peptide might be Ac-(Gly-Pro-Hyp)m-(this compound)-(Gly-Pro-Hyp)n-NH2.

Research Findings:

Role of Charged Residues: Studies on host-guest peptides have shown that charged residues can influence triple helix stability. The incorporation of charged residues like Glutamic acid (Glu) and Arginine (Arg) is a key feature of natural collagen sequences that interact with cell receptors. researchgate.net For example, the integrin-binding sequence Gly-Phe-Hyp-Gly-Glu-Arg has been successfully incorporated into a self-assembling collagen-mimetic supramolecule, demonstrating that Glu can be part of a functional, triple-helical structure. nih.govacs.org

Stabilizing Interactions: The stability of CMPs containing charged residues can be pH-dependent. At neutral pH, where residues like Glu are ionized, electrostatic interactions can influence the triple helix. Computer modeling suggests that the stabilizing effect of ion pairs can arise from the reduction of charge repulsion or favorable interactions with the solvent. ias.ac.in

| Example Collagen Mimetic Sequence | Context/Finding | Reference |

| Ac-(Gly-Pro-Hyp)3-Gly-X-Y-(Gly-Pro-Hyp)4-Gly-Gly-NH2 | General host-guest model to test the stability of various Gly-X-Y triplets. | researchgate.net |

| (Gly-Pro-Hyp)4-Gly-Ala-Arg-Gly-Glu -Arg-Gly-Phe-Hyp-Gly-Glu -Arg-(Gly-Pro-Hyp)4 | A model peptide containing multiple Glu residues synthesized via SPPS to study cellular activities. | nih.gov |

| Self-assembling peptide with Gly -Phe-Hyp-Gly-Glu -Arg | A functional sequence incorporated into a collagen-mimetic supramolecule for integrin-dependent cell adhesion. | nih.gov |

Natural peptides are often highly flexible, which can be a disadvantage for therapeutic applications as it leads to lower receptor affinity and susceptibility to enzymatic degradation. Creating conformationally constrained analogues can lock the peptide into its bioactive conformation, increasing potency and stability. upc.edu

Several strategies can be applied to constrain the conformation of a this compound based peptide:

Cyclization: The peptide backbone can be cyclized to restrict its conformational freedom. This can be achieved by forming an amide bond between the N- and C-termini or by side-chain to side-chain cyclization. For example, in RGD peptides, cyclization was used to design analogues with high selectivity for specific integrin receptors. upc.edu

Incorporation of Constrained Amino Acids: Replacing a natural amino acid with a more rigid, non-proteinogenic one can limit flexibility. For instance, residues like 1-aminocyclohexane-1-carboxylic acid (Acc) can be incorporated to force a specific turn in the peptide backbone. mdpi.com Proline and hydroxyproline are themselves conformationally constrained cyclic amino acids. Further modifications to the proline ring, such as those described in the synthesis of lysine (B10760008) analogues from 4-hydroxyproline, can create novel, rigid building blocks. researchgate.net

Template-Assisted Synthesis: A template or scaffold, such as a D-Pro-L-Pro dipeptide, can be used to induce and stabilize a specific secondary structure, like a β-hairpin. researchgate.net This forces the attached peptide sequence into a predictable and rigid conformation.

By applying these principles, novel peptidomimetics of this compound can be designed with tailored conformational properties for specific applications.

Biological Activities and Mechanistic Investigations of Glycine Hydroxyproline Glutamic Acid

Antiplatelet Activity and Associated Molecular Mechanisms

The regulation of platelet aggregation is a critical aspect of cardiovascular health. Certain collagen-derived peptides, including those containing Glycine (B1666218), Hydroxyproline (B1673980), and Glutamic acid, have demonstrated the ability to modulate platelet activity, suggesting their potential as functional food components for thrombosis prevention.

Identification and Characterization of Hyp-Gly-Glu (OGE) as an Antiplatelet Peptide

The tripeptide Hyp-Gly-Glu (OGE) has been successfully identified as a bioactive component in collagen hydrolysates with notable antiplatelet properties. rsc.orgresearchgate.net Research has shown that OGE is one of several peptides containing the Hyp-Gly (OG) sequence that can survive simulated gastrointestinal digestion and be absorbed intact. rsc.orgresearchgate.net Studies have demonstrated that OGE exhibits significant in vitro antiplatelet activity and maintains good stability in human plasma. rsc.orgresearchgate.net Furthermore, in vivo studies have confirmed that OGE is present in the blood after oral administration of collagen hydrolysate and exerts a significant anti-thrombotic effect by inhibiting platelet aggregation. rsc.orgresearchgate.net

Structure-Activity Relationships Correlating Glutamic Acid Presence with Antiplatelet Effects

The chemical structure of peptides is intrinsically linked to their biological function. In the case of Hyp-Gly-containing peptides, the presence of specific amino acid residues, such as glutamic acid, has been shown to be a key determinant of their antiplatelet efficacy.

Table 1: Comparative Antiplatelet Activity of Hyp-Gly-Containing Peptides

Peptide Sequence IC₅₀ Value (mM) Reference OGE Hyp-Gly-Glu 1.076 [2, 3] PGEOG Pro-Gly-Glu-Hyp-Gly 1.167 [2, 3] OGSA Hyp-Gly-Ser-Ala 0.63 sci-hub.st

IC₅₀ represents the concentration of a substance that is required for 50% inhibition of a biological process.

Molecular Docking Studies for Potential Receptor Interactions (e.g., P2Y12 for related peptides)

To understand the molecular basis of their antiplatelet activity, researchers have employed computational methods like molecular docking. These simulations predict how a peptide might bind to a specific receptor on the platelet surface. The P2Y12 receptor, a crucial mediator of platelet activation induced by adenosine (B11128) diphosphate (B83284) (ADP), has been identified as a potential target for Hyp-Gly-containing peptides. mdpi.com

Molecular docking studies have shown that OGE can bind to the P2Y12 receptor with the lowest binding energy (ΔG bind) among several tested peptides, indicating a strong and stable interaction. mdpi.comresearchgate.net The simulations suggest that these peptides form hydrogen bonds with key amino acid residues within the receptor's binding pocket, such as Cys97, Ser101, and Lys179. mdpi.com This interaction is believed to be the mechanism through which these peptides exert their antiplatelet effects, interfering with the normal signaling pathway that leads to platelet aggregation. mdpi.comresearchgate.net

Cellular Proliferation, Differentiation, and Extracellular Matrix (ECM) Modulation

Beyond hemostasis, certain Hyp-containing peptides have been found to influence fundamental cellular behaviors, including the development of muscle cells and the synthesis of key structural proteins in the extracellular matrix.

Role in Myoblast Differentiation Promotion

Myogenesis, the formation of muscle tissue, is a complex process involving the proliferation and differentiation of myoblasts (muscle precursor cells). nih.gov Research indicates that specific collagen-derived peptides can promote this process. The dipeptide Hyp-Gly has been reported to encourage myogenic differentiation and the subsequent hypertrophy (growth) of myotubes, which are formed by the fusion of myoblasts. nih.govmdpi.comresearchgate.net This is achieved by increasing the expression of myotube-specific structural proteins. researchgate.net Studies have shown that peptides such as Ala-Hyp-Gly and Hyp-Gly-Pro have a myoblast differentiation-promoting effect. nitta-gelatin.co.jp While direct evidence for Gly-Hyp-Glu is still emerging, the known activity of its constituent dipeptide, Hyp-Gly, suggests a potential role in muscle development pathways. nih.govresearchgate.net

Influence on Elastin (B1584352) Production Pathways

The extracellular matrix (ECM) provides structural and biochemical support to surrounding cells. elifesciences.org Elastin is a critical protein within the ECM, providing elasticity to tissues like skin, blood vessels, and ligaments. researchgate.net The synthesis of elastin and collagen is vital for maintaining tissue homeostasis. sci-hub.st Both Glycine and Proline are known to be important for the synthesis of collagen and elastin. caldic.com While specific studies focusing exclusively on this compound's direct impact on elastin are limited, related research shows that the administration of collagen and elastin peptides can increase the content of these proteins in the skin. sci-hub.st This effect is associated with the up-regulation of factors involved in their synthesis, such as lysyl oxidase (LOX) and transforming growth factor-beta (TGF-β). sci-hub.st The presence of hydroxyproline in peptides is known to alter the self-assembly process during elastic fiber formation, highlighting the importance of this amino acid in ECM modulation. researchgate.net

Table 2: Compound Names Mentioned in the Article

Abbreviation / Trivial Name Full Compound Name This compound Glycine-Hydroxyproline-Glutamic Acid OGE Hydroxyproline-Glycine-Glutamic Acid OG Hydroxyproline-Glycine PGEOG Proline-Glycine-Glutamic Acid-Hydroxyproline-Glycine VGPOGPA Valine-Glycine-Proline-Hydroxyproline-Glycine-Proline-Alanine OGSA Hydroxyproline-Glycine-Serine-Alanine Ala-Hyp-Gly Alanine-Hydroxyproline-Glycine Hyp-Gly-Pro Hydroxyproline-Glycine-Proline

Chemoattractant Properties Towards Specific Cell Types, e.g., Skin Fibroblasts

The degradation of collagen at sites of tissue injury and inflammation is known to release a variety of collagen-derived peptides. These fragments are not merely byproducts of degradation but are recognized as active signaling molecules that can recruit specific cell types to facilitate tissue repair. Research has established that synthetic di- and tripeptides containing hydroxyproline can function as chemoattractants for fibroblasts. nih.gov Fibroblasts are crucial for wound healing as they are responsible for synthesizing new extracellular matrix components, including collagen.

While direct experimental data exclusively on this compound is limited in the current body of literature, the chemoattractant properties of structurally similar collagen-derived tripeptides are well-documented. tandfonline.comresearchmap.jp For instance, peptides such as Gly-Pro-Hyp and Pro-Hyp-Gly have demonstrated chemotactic effects on fibroblasts. researchmap.jptandfonline.com This process is believed to be mediated by the binding of these peptides to specific receptors on the fibroblast cell membrane, which initiates a signaling cascade that directs cell migration. mdpi.com Given that this compound shares the core Gly-X-Y structure and contains hydroxyproline, it is posited to exhibit similar chemoattractant properties, thereby playing a role in attracting skin fibroblasts to areas requiring tissue remodeling and repair.

Table 1: Chemotactic Activity of Related Collagen-Derived Peptides on Fibroblasts This table presents findings on analogous peptides to illustrate the chemoattractant principle.

| Peptide | Cell Type | Assay | Finding | Reference |

|---|---|---|---|---|

| Collagen-Derived Peptides | Human Dermal Fibroblasts | In Vitro Chemotaxis Assay | Collagenase-digested collagen peptides serve as chemoattractants. | nih.gov |

| Gly-Pro-Hyp | Fibroblasts | Cell Culture Systems | Exerts chemotactic effects. | tandfonline.comtandfonline.com |

| Pro-Hyp-Gly | Fibroblasts | Cell Culture Systems | Demonstrates chemotactic activity. | researchmap.jp |

Activation of Intracellular Signaling Pathways (e.g., PI3K/Akt/mTOR)

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a fundamental signaling cascade that governs a multitude of cellular functions, including cell growth, proliferation, survival, and protein synthesis. nih.gov Dysregulation of this pathway is implicated in numerous physiological and pathological states. nih.gov

Evidence suggests that collagen-derived peptides can modulate this critical pathway. Studies have shown that supplementation with specific collagen peptides can lead to a significant upregulation of the PI3K/Akt pathway. consensus.appnih.gov More specifically, the collagen-derived dipeptide Hydroxyprolyl-glycine (Hyp-Gly), which contains two of the three amino acids present in this compound, has been demonstrated to promote myogenic differentiation by activating the PI3K/Akt/mTOR signaling pathway. researchgate.net This activation was confirmed by observing increased phosphorylation of Akt, mTOR, and the downstream target p70S6K, an effect that was diminished by PI3K and mTOR inhibitors. researchgate.net

Although direct studies on this compound are not available, the findings for Hyp-Gly strongly suggest that this compound may also possess the ability to activate the PI3K/Akt/mTOR pathway. Such activation would have significant implications for cellular metabolism and growth in tissues where the peptide is present.

Table 2: Effect of a Related Collagen Dipeptide on the PI3K/Akt/mTOR Pathway This table shows data for the related dipeptide Hyp-Gly to demonstrate the potential mechanism.

| Peptide | Cell Type | Effect | Pathway Component | Reference |

|---|

Interactions with Glutamate (B1630785) Receptor Systems

The presence of a glutamic acid residue in the this compound tripeptide suggests a potential interaction with glutamate receptors, which are pivotal for neurotransmission and cellular communication in the central nervous system and other tissues. oup.comsav.sk

Potential for Ligand-Receptor Binding based on Glutamic Acid Residue

Glutamate receptors are a diverse family of proteins that are activated by the neurotransmitter glutamate. sav.sk Ionotropic glutamate receptors, such as the N-methyl-D-aspartate (NMDA) receptor, are ligand-gated ion channels. nih.gov The NMDA receptor is a heterotetramer that uniquely requires the binding of two different agonists to become active: glutamate binds to the GluN2 subunit, while glycine acts as a co-agonist by binding to the GluN1 subunit. uniprot.org

The structure of this compound, featuring a C-terminal glutamic acid and an N-terminal glycine, makes it a candidate for interaction with NMDA receptors. The glutamic acid residue could potentially bind to the glutamate-binding site on the GluN2 subunit. Studies on the analogous tripeptide Gly-Pro-Glu (GPE) have shown that it can directly activate NMDA receptors by binding to the glutamate-binding site, albeit with lower affinity than glutamate itself. physiology.orgnih.gov While some research indicates that the neuroprotective effects of GPE and its analogues may not be directly correlated with their binding affinity to glutamate receptors, suggesting more complex mechanisms, the potential for binding remains. nih.govresearchgate.net

Implications for Cellular Communication Pathways

The binding of a ligand to a glutamate receptor initiates a change in the receptor's conformation, leading to a specific cellular response. For ionotropic receptors like the NMDA receptor, agonist binding leads to the opening of the integrated ion channel. nih.gov This allows for the influx of cations, primarily Na+ and a significant amount of Ca2+, into the cell. frontiersin.org

This influx of ions causes a depolarization of the cell membrane, generating an electrical signal. Furthermore, the increase in intracellular Ca2+ concentration acts as a crucial second messenger signal, activating a cascade of downstream intracellular signaling pathways. frontiersin.org These pathways can lead to both short-term changes, such as the modulation of synaptic strength, and long-term effects, including alterations in gene expression that are fundamental to processes like learning, memory, and neuronal development. oup.comfrontiersin.org Therefore, if this compound binds to and activates glutamate receptors, it could directly modulate these fundamental cellular communication pathways, influencing synaptic transmission and plasticity.

Metabolism, Absorption, and Stability of Glycine Hydroxyproline Glutamic Acid

Enzymatic Degradation Pathways of Gly-Hyp-Glu and Related Peptides

Protease Resistance and Stability in Biological Fluids

The tripeptide this compound, like other hydroxyproline (B1673980) (Hyp)-containing peptides, exhibits notable resistance to enzymatic degradation in biological fluids. The presence of the imino acid hydroxyproline within the peptide sequence confers significant stability against proteases. sci-hub.se This resistance is a key factor in its bioavailability after oral ingestion. Studies on various Hyp-containing oligopeptides have demonstrated their high stability in the gastrointestinal tract and blood. sci-hub.seresearchgate.net For instance, after oral ingestion of collagen hydrolysate, a significant portion remains in peptide form due to this inherent stability. sci-hub.se

Research has shown that Hyp-containing peptides are more resistant to degradation by peptidases in plasma compared to other food-derived peptides. mdpi.comresearchgate.net This high resistance to enzymatic digestion allows these peptides to persist in the bloodstream for longer periods. mdpi.comresearchgate.netnih.gov For example, the tripeptide Gly-3Hyp-4Hyp was found to be exceptionally stable in mouse plasma, maintaining its maximum concentration for up to 4 hours post-ingestion of collagen hydrolysate. nih.govresearchgate.net While peptides like Gly-Pro-Ala and Gly-Ala-Hyp are more susceptible to enzymatic breakdown, those containing Hyp, such as various X-Hyp-Gly type tripeptides, show enhanced resistance. sci-hub.seresearchgate.net This stability is crucial for their ability to be absorbed intact and exert potential biological effects. nih.gov

Role of Specific Peptidases (e.g., Prolidase) in Cleavage of Hyp-Containing Tripeptides

While Hyp-containing peptides are generally stable, they are not entirely immune to enzymatic cleavage. Specific peptidases play a role in their metabolism. Prolidase (PEPD), a cytosolic imidopeptidase, is responsible for cleaving di- and tri-peptides that contain a C-terminal proline or hydroxyproline. frontiersin.org Lysosomal enzymes, which are involved in the degradation of collagen fragments, are unable to break down these imidopeptides, highlighting the specific role of prolidase in their final hydrolysis. frontiersin.org

The degradation of collagen in the extracellular matrix by metalloproteinases releases collagen fragments, which are then internalized and further broken down into amino acids and small peptides in lysosomes. frontiersin.org The resulting di- and tri-peptides with C-terminal Hyp are then substrates for prolidase. frontiersin.org This enzymatic action releases hydroxyproline and other constituent amino acids.

Absorption and Systemic Distribution of this compound

Intact Absorption Across Intestinal Barriers in In Vitro and In Vivo Models

A significant body of evidence supports the intact absorption of di- and tripeptides, including those containing hydroxyproline, across the intestinal barrier. nih.govcambridge.orgcambridge.org The peptide transporter 1 (PepT1), located on the brush-border membrane of intestinal enterocytes, is a primary mechanism for the uptake of these small peptides. nih.govcambridge.orgcambridge.org This transport system is highly efficient, with the rate of amino acid absorption via PepT1 being considerably greater than the absorption of free amino acids. cambridge.org

Studies have demonstrated that orally administered Hyp-containing oligopeptides are effectively absorbed into the bloodstream. researchgate.netacs.org This is attributed to their high resistance to proteases in the digestive tract. acs.org While most dietary proteins are broken down into single amino acids, a notable amount of di- and tripeptides, particularly from collagen hydrolysate, are absorbed intact. sci-hub.senih.govcambridge.org In vivo studies in mice have shown that plasma levels of X-Hyp-Gly tripeptides are significantly elevated after oral administration of a gelatin hydrolysate rich in these peptides. acs.org This indicates that these tripeptides can cross the intestinal barrier and enter systemic circulation.

Quantification of Circulating Levels in Biological Samples

Following the oral ingestion of collagen hydrolysates, various Hyp-containing di- and tripeptides have been quantified in human blood, reaching micromolar (µM) concentrations, which is significantly higher than other food-derived peptides. sci-hub.senih.gov The most abundant of these is typically Pro-Hyp, followed by Hyp-Gly. sci-hub.se

Specific studies have focused on quantifying these peptides. For instance, after ingestion of collagen hydrolysate, plasma concentrations of Hyp-Gly have been measured, demonstrating their successful absorption. researchgate.net The concentration of detected oligopeptides in plasma can range from pmol/mL to nmol/mL. sci-hub.se The kinetic profiles of these peptides in the blood show that they typically reach maximum concentration within 1 to 2 hours after ingestion. sci-hub.seresearchgate.net For example, one study reported that the plasma concentration of Gly-3Hyp-4Hyp maintained its peak level for up to 4 hours. nih.govresearchgate.net These absorbed oligopeptides are eventually distributed to various tissues and subsequently excreted in the urine. sci-hub.senih.gov

Interactive Data Table: Plasma Concentrations of Selected Hyp-Containing Peptides After Collagen Hydrolysate Ingestion

| Peptide | Peak Plasma Concentration (µM) | Time to Peak (hours) | Reference |

| Pro-Hyp | ~17.2 nmol/mL | 1.0 - 1.4 | sci-hub.se |

| Hyp-Gly | ~4.2 µM | 1 | researchgate.net |

| Gly-3Hyp-4Hyp | Comparable to other 4Hyp-peptides | 2.63 | nih.govresearchgate.net |

| Ala-Hyp-Gly | - | - | sci-hub.se |

| Leu-Hyp-Gly | - | ~1.0 | sci-hub.se |

Note: The table presents a summary of findings from different studies and concentrations may vary based on the specific collagen hydrolysate and dosage used. The data for Ala-Hyp-Gly was mentioned as detected but specific concentrations were not provided in the source.

Role in Amino Acid Metabolism and Interconversions

Once absorbed, this compound and its constituent amino acids can participate in various metabolic pathways. Hydroxyproline itself, released from the degradation of collagen and related peptides, is not re-utilized for protein synthesis but is further metabolized. frontiersin.orgnih.gov The degradation of Hyp is initiated by the enzyme hydroxyproline oxidase (OH-POX), also known as PRODH2, which converts Hyp to Δ1-pyrroline-3-hydroxy-5-carboxylic acid (OH-P5C). frontiersin.orgnih.gov

A key metabolic fate of hydroxyproline is its conversion to glycine (B1666218). frontiersin.orgnih.govcaldic.com This conversion is significant as it can be a source of this metabolically important amino acid. The conversion of one mole of Hyp to one mole of Gly yields a substantial amount of energy in the form of ATP. nih.govresearchgate.net This pathway highlights that Hyp derived from peptides like this compound is not merely a waste product but contributes to the body's amino acid pool and energy metabolism. nih.govcaldic.com Glutamic acid, the C-terminal amino acid of the tripeptide, is a central molecule in amino acid metabolism, readily interconverted with α-ketoglutarate, an intermediate of the citric acid cycle. caldic.com

Hydroxyproline Degradation Pathways and Glycine Production

Once the this compound tripeptide is absorbed and potentially hydrolyzed into its constituent amino acids, the metabolic fate of each amino acid follows established pathways. Hydroxyproline, primarily derived from the breakdown of collagen, is not re-utilized for protein synthesis and is therefore catabolized. nih.gov The degradation of hydroxyproline is a significant source of glycine. nih.gov

The primary pathway for hydroxyproline catabolism involves its conversion to glyoxylate (B1226380) and pyruvate. nih.gov This process is initiated by the mitochondrial enzyme hydroxyproline dehydrogenase 2 (PRODH2), also known as hydroxyproline oxidase (OH-POX). nih.gov The activity of PRODH2 regulates the rate of conversion of hydroxyproline to glycine. nih.gov Cortisol has been shown to stimulate PRODH2/OH-POX expression, thereby increasing the synthesis of glycine from hydroxyproline. nih.gov

The degradation of 1 mole of hydroxyproline to 1 mole of glycine is an energetically favorable process, yielding significantly more ATP compared to glycine synthesis from other precursors like threonine or glucose. nih.gov This metabolic pathway is crucial for maintaining the body's glycine pool, an amino acid involved in numerous physiological processes, including the synthesis of glutathione, heme, and nucleic acids. nih.gov

The key enzymatic steps in the conversion of hydroxyproline to glycine are outlined in the table below.

| Step | Enzyme | Substrate | Product | Cellular Location |

| 1 | Hydroxyproline Dehydrogenase 2 (PRODH2) | 4-Hydroxy-L-proline | Δ¹-Pyrroline-3-hydroxy-5-carboxylate | Mitochondria |

| 2 | Δ¹-Pyrroline-3-hydroxy-5-carboxylate Dehydrogenase | Δ¹-Pyrroline-3-hydroxy-5-carboxylate | 4-Hydroxy-L-glutamate | Mitochondria |

| 3 | 4-Hydroxyglutamate Oxaloacetate Transaminase | 4-Hydroxy-L-glutamate | 4-Hydroxy-2-oxoglutarate | Mitochondria |

| 4 | 4-Hydroxy-2-oxoglutarate Aldolase | 4-Hydroxy-2-oxoglutarate | Glyoxylate + Pyruvate | Mitochondria |

| 5 | Alanine-glyoxylate Aminotransferase (AGT) | Glyoxylate + Alanine | Glycine + Pyruvate | Mitochondria/Peroxisomes |

Potential Contribution to Glutamate (B1630785) Pools and Associated Metabolic Cycles

The table below summarizes the entry points of this compound's constituent amino acids (or their metabolites) into the TCA cycle.

| Amino Acid/Metabolite | TCA Cycle Intermediate | Entry Point Reaction |

| Glutamic Acid | α-Ketoglutarate | Transamination/Oxidative Deamination |

| Pyruvate (from Hydroxyproline) | Acetyl-CoA | Pyruvate Dehydrogenase Complex |

Furthermore, the degradation of hydroxyproline can lead to an increase in α-ketoglutarate, which supports the TCA cycle for ATP production. nih.gov This highlights the interconnectedness of the metabolic pathways of the individual amino acids that constitute the this compound tripeptide and their collective contribution to cellular energy metabolism.

Analytical Methodologies for Glycine Hydroxyproline Glutamic Acid Detection and Quantification

High-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) for Identification and Quantification

High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) stands as a powerful and widely used technique for the sensitive and specific analysis of peptides like Gly-Hyp-Glu. creative-biolabs.comnih.govbiobeaute.com.ar This method combines the separation capabilities of HPLC with the mass analysis and fragmentation capabilities of tandem mass spectrometry. creative-biolabs.com

In this approach, a sample containing the peptide is first injected into an HPLC system. The HPLC column, often a reversed-phase column, separates the components of the mixture based on their physicochemical properties, such as hydrophobicity. This separation is crucial for reducing matrix effects and isolating the target peptide from other components in a complex biological sample. pjoes.com

Following chromatographic separation, the eluent is introduced into the ESI source of the mass spectrometer. ESI is a soft ionization technique that generates charged droplets, leading to the formation of gas-phase ions of the peptide with minimal fragmentation. biobeaute.com.ar The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z).

For quantification, a technique called Selected Reaction Monitoring (SRM) is often employed. In SRM, the first mass analyzer (Q1) is set to select the m/z of the precursor ion (the intact this compound peptide). This selected ion is then fragmented in the collision cell (q2) through collision-induced dissociation (CID). The second mass analyzer (Q3) is then set to monitor a specific fragment ion characteristic of this compound. This high specificity allows for accurate quantification even in complex matrices. biobeaute.com.ar

Table 1: HPLC-ESI-MS/MS Parameters for Peptide Analysis

| Parameter | Description | Typical Value/Setting |

| Chromatography | ||

| Column | Stationary phase for separation | C18 reversed-phase |

| Mobile Phase | Solvents used to elute the sample | Water with formic acid (A) and acetonitrile (B52724) with formic acid (B) |

| Gradient | Programmed change in mobile phase composition | Linear gradient from low to high %B |

| Flow Rate | Speed of mobile phase through the column | 0.2 - 1.0 mL/min |

| Mass Spectrometry | ||

| Ionization Mode | Method of ion generation | Electrospray Ionization (ESI), positive mode |

| Capillary Voltage | Voltage applied to the ESI needle | 1500 V biobeaute.com.ar |

| Gas Temperature | Temperature of the drying gas | 350°C pjoes.com |

| Gas Flow | Flow rate of the drying gas | 11 L/min pjoes.com |

| Nebulizer Pressure | Pressure of the nebulizing gas | 50 psi pjoes.com |

| Analysis Mode | Method for data acquisition | Selected Reaction Monitoring (SRM) |

| Precursor Ion (m/z) | Mass-to-charge ratio of the intact peptide | Specific to this compound |

| Product Ion (m/z) | Mass-to-charge ratio of a specific fragment | Specific to this compound |

| Collision Energy | Energy used for fragmentation | Optimized for the specific peptide |

This table presents typical parameters and is subject to optimization for specific instruments and applications.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Accurate Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a fundamental and highly accurate technique for the quantification of peptides, including this compound. nih.govresearchgate.net This method is particularly valuable for studying the absorption and metabolism of collagen-derived peptides. nih.gov The coupling of liquid chromatography with mass spectrometry allows for the separation of complex mixtures and the precise measurement of the mass of the eluted compounds. creative-biolabs.com

For accurate quantification, an internal standard is often used. A stable isotope-labeled version of the target peptide, such as one containing ¹³C or ¹⁵N, is ideal as it has nearly identical chemical and physical properties to the unlabeled peptide but a different mass. nih.gov This allows for correction of any sample loss during preparation and variations in ionization efficiency.

Studies have successfully utilized LC-MS to quantify various hydroxyproline-containing peptides in human blood following the ingestion of collagen hydrolysates. nih.govresearchgate.net While some research has focused on the quantification of dipeptides like Pro-Hyp and Hyp-Gly, the methodology is applicable to tripeptides as well. biobeaute.com.arresearchgate.net In one study, the quantification of 13 different hydroxyproline-containing peptides was achieved with high accuracy, although Glu-Hyp-Gly was found to be near the detection limit, indicating the challenges in detecting lower abundance peptides. nih.govresearchgate.net

Table 2: Research Findings on LC-MS Quantification of Hydroxyproline-Containing Peptides

| Peptide | Sample Matrix | Key Finding | Reference |

| Pro-Hyp and Hyp-Gly | Human Plasma | Quantification of food-derived Hyp-Gly in human plasma was reported for the first time. | biobeaute.com.arresearchgate.net |

| 13 Hyp-containing peptides (including Glu-Hyp-Gly) | Human Blood | Highly accurate simultaneous quantification was achieved using a stable isotope-labeled collagen digest as an internal standard. | nih.govresearchgate.net |

| Hyp-Gly, Pro-Hyp, Gly-Pro-Hyp | Commercial Collagen Hydrolysates | A targeted LC-MS/MS method with derivatization was developed for quantification. | researchgate.netmdpi.com |

This table summarizes key findings from different studies and does not represent a direct comparison of this compound levels.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for Peptide Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful tool for the analysis of peptides and proteins. nih.gov This soft ionization technique allows for the analysis of large biomolecules with minimal fragmentation. nih.gov In MALDI-TOF MS, the sample is co-crystallized with a matrix material on a target plate. A pulsed laser is then used to irradiate the sample, causing the matrix to absorb energy and desorb, carrying the analyte molecules with it into the gas phase as ions. nih.govnih.gov

The ions are then accelerated into a time-of-flight tube, and their mass-to-charge ratio is determined by measuring the time it takes for them to reach the detector. Lighter ions travel faster and reach the detector first, while heavier ions take longer. This technique is particularly useful for determining the molecular weight of peptides and for analyzing peptide mixtures. researchgate.net

While MALDI-TOF MS is excellent for qualitative analysis and determining the molecular mass of peptides, it can also be used for quantitative analysis, although it is generally considered less precise than LC-MS for this purpose. researchgate.net The response of a peptide in MALDI-TOF MS can be influenced by various factors, including the choice of matrix, sample preparation, and the presence of other components in the sample.

Table 3: Application of MALDI-TOF MS in Peptide Analysis

| Application | Description |

| Molecular Weight Determination | Accurately measures the mass of intact peptides. |

| Peptide Mapping | Analysis of peptide fragments after enzymatic digestion of a protein. nih.gov |

| Analysis of Post-Translational Modifications | Detection of modifications such as glycosylation or phosphorylation. nih.gov |

| High-Throughput Screening | Rapid analysis of a large number of samples. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural characterization of peptides like this compound in solution. nmims.edu Unlike mass spectrometry methods that provide information about mass and fragmentation patterns, NMR provides insights into the three-dimensional structure and dynamics of molecules at the atomic level. researchgate.net

NMR spectroscopy is based on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, certain nuclei can absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift, is highly sensitive to the local electronic environment of the nucleus. nmims.edunih.gov By analyzing the chemical shifts of different nuclei (e.g., ¹H, ¹³C, ¹⁵N) within the peptide, it is possible to deduce information about the peptide's conformation, including backbone and side-chain orientations. researchgate.netnih.gov

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to establish through-bond connectivities between protons, which helps in assigning the resonances to specific amino acid residues. nmims.edu The Nuclear Overhauser Effect (NOE), observed in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, provides information about through-space proximities between protons, which is crucial for determining the peptide's secondary and tertiary structure. nmims.edu

Table 4: NMR Parameters for Peptide Structural Analysis

| NMR Experiment | Information Obtained |

| 1D ¹H NMR | Provides an initial overview of the proton environment and can indicate the presence of specific amino acid types. nih.gov |

| 2D COSY | Identifies scalar-coupled protons, typically those within the same amino acid residue. nmims.edu |

| 2D TOCSY | Shows correlations between all protons within a spin system (an entire amino acid residue). nmims.edu |

| 2D NOESY/ROESY | Reveals through-space proximity between protons, providing distance constraints for structure calculation. nmims.edu |

| ¹³C and ¹⁵N HSQC | Correlates protons with their directly attached carbon or nitrogen atoms, aiding in resonance assignment. |

By combining the information from these various NMR experiments, a detailed three-dimensional model of the this compound peptide can be constructed, providing valuable insights into its structure-function relationship.

Future Directions and Emerging Research Opportunities for Gly Hyp Glu

Advanced Elucidation of Novel Biological Functions and Specific Molecular Targets

The biological role of the Gly-Hyp-Glu tripeptide remains largely uncharacterized, presenting a significant opportunity for discovery. Future research should prioritize systematic screening to identify its bioactivities. Investigations into its structural isomers, such as Hyp-Gly-Glu and Glu-Hyp-Gly, offer compelling starting points. For instance, Hyp-Gly-Glu has been identified as an antiplatelet peptide with in-vivo anti-thrombotic activity. In contrast, the isomer Glu-Hyp-Gly is cited in patents for a range of cosmetic and therapeutic applications, including promoting elastin (B1584352) production, skin whitening, improving atopic dermatitis, and promoting myoblast differentiation. tandfonline.com Furthermore, some X-Hyp-Gly type tripeptides have been reported to possess various biological effects, including the promotion of osteoblast differentiation and the inhibition of angiotensin-converting enzyme. researchgate.net

A critical avenue of future research will be the identification of specific molecular targets for this compound. The mechanism of action for most collagen-derived peptides is still under investigation, but recent advances have shown that they can directly interact with cellular proteins to trigger signaling pathways. For example, the dipeptide Pro-Hyp has been shown to bind directly to the transcription factor Foxg1, altering its conformation and inhibiting its interaction with Runx2, a key factor in osteoblast differentiation. tandfonline.com It is plausible that this compound could exert its effects through similar protein-peptide interactions, by binding to cell surface receptors, ion channels, or intracellular signaling molecules. Pinpointing these targets is essential for understanding its mechanism of action and validating its therapeutic potential.

Table 7.1: Potential Biological Activities for Investigation in this compound Based on Related Peptides

| Potential Biological Function | Related Peptide Studied | Potential Molecular Target/Pathway |

| Anti-platelet Aggregation | Hyp-Gly-Glu | P2Y12 receptor pathway |

| Elastin Production Promotion | Glu-Hyp-Gly | Fibroblast stimulation |

| Myoblast Differentiation | Glu-Hyp-Gly | Muscle regulatory factors |

| DPPIV Inhibition / Antidiabetic | Glu-Hyp-Gly | Incretin pathway modulation |

| Osteoblast Differentiation | X-Hyp-Gly type peptides | Runx2 pathway |

| Fibroblast Proliferation | Pro-Hyp, Hyp-Gly | p75NTR-expressing fibroblasts |

Development of Enhanced Synthetic Routes and Functionally Optimized Analogues

The synthesis of this compound can be readily achieved using established solid-phase peptide synthesis (SPPS) methodologies, which allow for the stepwise addition of amino acids to a solid resin support. nih.gov This technique offers high yields and purity, making it suitable for producing the quantities of peptide needed for research and potential future applications. nih.gov

The key research opportunity in this area lies not in the initial synthesis, but in the development of functionally optimized analogues. By systematically substituting each amino acid in the this compound sequence with other natural or unnatural amino acids, researchers can create a library of related peptides. This approach can lead to analogues with enhanced properties, such as:

Increased Potency: Modifications could lead to stronger binding to molecular targets.

Enhanced Stability: The peptide backbone can be modified to increase resistance to degradation by peptidases in the bloodstream, prolonging its biological activity. ias.ac.in

Improved Bioavailability: Changes to the peptide's chemical properties could enhance its absorption and distribution in the body.

Furthermore, advanced synthetic strategies from the field of collagen mimetic peptides could be employed. These include the use of chemical templates, such as the Kemp triacid, to induce and stabilize specific secondary structures, or the N-terminal attachment of lipophilic molecules to enhance self-assembly and stability. ias.ac.innih.gov

Table 7.2: Strategies for the Development of this compound Analogues

| Strategy | Objective | Example |

| Alanine Scanning | Identify key residues for activity | Replace Gly, Hyp, or Glu with Ala |

| Unnatural Amino Acid Incorporation | Increase stability / alter conformation | Use of N-isobutylglycine (Nleu) or D-amino acids |

| N- or C-terminal Modification | Increase stability / add functionality | Acetylation, Amidation, PEGylation |

| Template-Assisted Synthesis | Enforce specific conformation | Use of Lys-Lys dimers or Kemp triacid |

Exploration of this compound in Advanced Biomaterial Design and Tissue Engineering

Collagen itself is a cornerstone biomaterial used for creating scaffolds in tissue engineering due to its excellent biocompatibility and low immunogenicity. mdpi.com A significant future direction is the functionalization of synthetic biomaterials with bioactive peptide sequences like this compound to create "smart" materials that can actively direct cellular behavior.

Research has shown that incorporating specific collagen-mimetic peptides into hydrogels or other scaffolds can enhance cell adhesion, proliferation, and differentiation. acs.org For instance, the peptide sequence Gly-Phe-Hyp-Gly-Glu-Arg (GFOGER) is a well-known ligand for integrin receptors and is used to promote cell attachment to synthetic surfaces. nih.gov If this compound is found to have desirable bioactivity, such as promoting the synthesis of extracellular matrix components like elastin or stimulating fibroblast growth, it could be incorporated into biomaterials for applications in skin regeneration, wound healing, or cartilage repair. acs.orgmdpi.com Future research should focus on covalently attaching this compound to polymer backbones (e.g., polyethylene (B3416737) glycol, hyaluronic acid) to create functionalized hydrogels and assessing their ability to support and guide tissue formation in vitro and in vivo.

Predictive Computational Approaches for De Novo Design and Structure-Function Correlations

Computational modeling offers a powerful, resource-efficient approach to accelerate the research and development of this compound and its analogues. Predictive computational methods can be employed to explore structure-function relationships and guide the design of new peptides with tailored properties.

Future research should leverage these computational tools in several ways:

Molecular Docking: Once a molecular target for this compound is identified, docking simulations can predict the precise binding mode and interaction energies. This information is invaluable for designing analogues with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of this compound analogues and measuring their biological activity, QSAR models can be built. These models use statistical methods to correlate the chemical structures of the peptides with their functional output, enabling the prediction of activity for yet-unsynthesized compounds.

De Novo Design: Advanced computational algorithms, including genetic algorithms and deep learning, can be used to design entirely new peptide sequences based on desired parameters. pnas.org For example, researchers could design peptides that are predicted to have high stability, strong binding to a specific receptor, and a defined three-dimensional structure. Computational design has been successfully used to create collagen-like peptides that self-assemble into specific heterotrimers by optimizing favorable interactions while designing against unwanted pairings. nih.gov Applying these methods to this compound could rapidly accelerate the discovery of next-generation bioactive peptides for therapeutic and biomaterial applications.

Q & A

Basic Research Questions

Q. What established protocols are recommended for synthesizing Gly-Hyp-Glu in laboratory settings?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the gold standard. Key steps include:

- Resin selection : Use Fmoc-protected amino acids on Wang resin for hydroxyproline (Hyp) due to its steric demands .

- Coupling conditions : Optimize activation reagents (e.g., HBTU/HOBt) and monitor via Kaiser test for incomplete couplings .

- Purification : Reverse-phase HPLC with a C18 column (gradient: 5–60% acetonitrile in 0.1% TFA) to isolate >95% purity .

- Validation : Mass spectrometry (ESI-MS) for molecular weight confirmation and NMR for stereochemical integrity .

Q. How can researchers characterize the structural conformation of this compound using spectroscopic methods?

- Methodological Answer :

- Circular Dichroism (CD) : Analyze secondary structure in aqueous solutions (190–250 nm) to detect polyproline II helices common in Hyp-containing peptides .

- NMR : Use 2D - HSQC in DO to resolve backbone dihedral angles, focusing on Hyp’s unique ϕ/ψ angles .

- FTIR : Identify amide I bands (1600–1700 cm) to distinguish α-helix vs. random coil conformations .

Q. What biological roles of this compound are supported by current evidence?

- Methodological Answer :

- Literature Review : Use PubMed and Google Scholar with keywords: “this compound collagen binding” or “this compound cell adhesion” .

- Functional Assays : Conduct competitive ELISA to test affinity for collagen receptors (e.g., integrin α2β1) .

- Data Synthesis : Tabulate findings (e.g., binding constants, cell migration rates) to identify consensus vs. contradictory results (Table 1) .

Advanced Research Questions

Q. How can contradictory data on this compound’s stability under varying pH conditions be resolved?

- Methodological Answer :

- Controlled Replication : Standardize buffer systems (e.g., 10 mM phosphate buffers at pH 3–9) and temperature (25°C) to isolate pH effects .

- Multi-Method Validation : Compare stability via HPLC (degradation products), CD (structural changes), and MALDI-TOF (mass shifts) .

- Statistical Analysis : Apply ANOVA to assess inter-study variability and meta-analysis to identify confounding factors (e.g., ionic strength) .

Q. What strategies optimize computational modeling of this compound’s interaction with collagen receptors?

- Methodological Answer :

- Force Field Selection : Use AMBER ff19SB for peptide flexibility and TIP3P water model .

- Docking Simulations : Utilize HADDOCK2.4 to model binding poses, constrained by NMR-derived NOE data .

- Validation : Compare simulation results with SPR (surface plasmon resonance) binding kinetics to refine scoring functions .

Q. How do post-translational modifications of Hyp influence this compound’s bioactivity?

- Methodological Answer :

- Hyp Variants : Synthesize analogs with 3R-Hyp vs. 4R-Hyp and test collagen affinity via SPR .

- Glycosylation Studies : Use enzymatic assays (e.g., galactosyltransferase) to modify Hyp and assess cell adhesion in HUVEC cultures .

- Data Integration : Apply cluster analysis to correlate modification patterns with functional outcomes .

Data Contradiction Analysis Framework

Table 1 : Resolving Discrepancies in this compound Research

Methodological Best Practices

- Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, ensure animal studies comply with ARRIVE guidelines .

- Data Collection : Use triple quadrupole LC-MS for high-sensitivity quantification of degradation products .

- Peer Review Preparation : Preempt critiques by addressing PICO elements (Population: peptide-receptor systems; Intervention: pH/modifications; Comparison: analogs; Outcomes: binding/stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.